

environmental fate and degradation pathways of Isopyrazam in soil and water

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Compound of Interest

Compound Name: *Isopyrazam*

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An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of **Isopyrazam** in Soil and Water

Introduction

Isopyrazam is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide class of chemicals. It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the fungal respiratory chain. **Isopyrazam** is composed of two diastereoisomers, designated as syn- and anti-isomers, both of which are biologically active[1]. Given its widespread application in agriculture, a thorough understanding of its environmental fate, persistence, and degradation pathways in soil and aquatic systems is critical for assessing its ecological impact and ensuring environmental safety. This guide provides a comprehensive technical overview of the transformation and degradation processes of **Isopyrazam**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways.

Environmental Fate in Soil

The persistence and degradation of **Isopyrazam** in the terrestrial environment are governed by a combination of biotic and abiotic processes, with microbial activity playing the most significant role.

Biotic Degradation (Microbial)

Microbial degradation is the primary mechanism for the dissipation of **Isopyrazam** in soil. Studies comparing sterilized and unsterilized soil have shown that the degradation rate is substantially lower in the absence of microbial activity, confirming that microorganisms are crucial for its breakdown^[2]. The process is influenced by soil type, organic matter content, and the specific microbial communities present.

The degradation half-lives (DT₅₀) of **Isopyrazam** in soil vary considerably, indicating its generally persistent nature.

Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of **Isopyrazam**

Soil Type/Condition	Isomer	DT ₅₀ (days)	Reference
Typical Lab (20°C)	Not Specified	244	[3]
Lab Range (20°C)	Not Specified	29.8 - 976	[3]
Typical Field	Not Specified	72	[3]
Field Range	Not Specified	9.11 - 173	[3]
Cinnamon Soil	Not Specified	82.2	[2][4][5]
Red Soil	Not Specified	141.7	[2][4][5]
Black Soil	Not Specified	120.3	[2][4][5]
Field Soil (Tomato)	syn-IZM	13.6 - 33.0	[6]
Field Soil (Tomato)	anti-IZM	21.7 - 46.2	[6]

Several bacterial and fungal strains have been identified as capable of degrading **Isopyrazam**. Bacterial strains, in particular, have demonstrated high efficiency in metabolizing the fungicide.

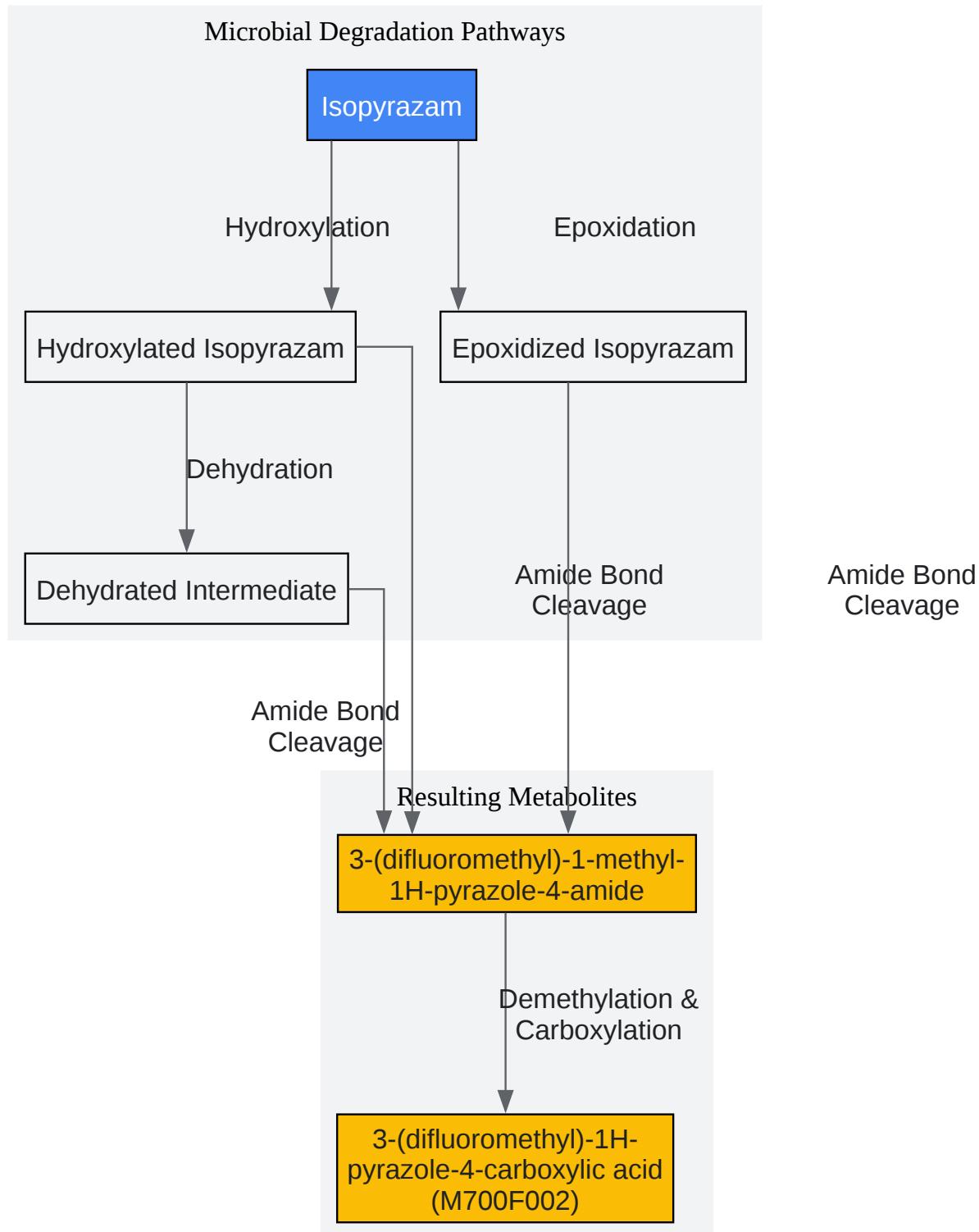
Table 2: Microbial Degradation Efficiency of **Isopyrazam** by Isolated Strains

Microbial Strain	Type	Degradation (%)	Time (days)	Half-life (days)	Reference
<i>Pseudomonas syringae</i>	Bacterium	86%	35	21.0	[7][8]
<i>Xanthomonas axonopodis</i>	Bacterium	80%	35	28.1	[7][8]
<i>Bacillus</i> sp. A01	Bacterium	72.9%	6	Not Reported	[4][5]
<i>Aspergillus flavus</i>	Fungus	18%	35	32.6	[7][8]
<i>Aspergillus niger</i>	Fungus	21%	35	39.6	[7][8]
<i>Aspergillus fumigatus</i>	Fungus	21%	35	40.7	[7][8]
<i>Penicillium chrysogenum</i>	Fungus	18%	35	44.7	[7][8]
<i>Aspergillus terreus</i>	Fungus	11%	35	56.8	[7][8]

Soil Metabolism and Degradation Pathways

The primary microbial degradation pathways for **Isopyrazam** in soil involve oxidation reactions such as hydroxylation, epoxidation, and subsequent dehydration, with evidence suggesting the involvement of cytochrome P450 enzymes[2][4][5]. These reactions primarily target the isopropyl and methanonaphthalene moieties of the molecule. The dissociation of the pyrazole and aryl moieties is another key transformation[7].

Several metabolites have been identified in soil. A major metabolite is 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (M700F002)[3]. Other metabolites formed through microbial action include 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid[7][8].

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Sorption and Mobility

Isopyrazam exhibits relatively weak adsorptive interactions with soil particles, a process characterized as physio-sorption[9]. The extent of sorption is dependent on the soil's physicochemical properties, such as organic matter and clay content[9][10]. Desorption studies indicate a degree of irreversibility (hysteresis), suggesting that a fraction of **Isopyrazam** can become strongly bound to soil particles over time, which may contribute to its long-term persistence[11]. Overall, its binding affinity is considered normal, leading to a characterization of low persistence in terms of mobility[9].

Environmental Fate in Water

In aquatic environments, **Isopyrazam**'s fate is primarily driven by abiotic photodegradation, as microbial degradation is significantly slower in aquatic systems compared to soil.

Abiotic Degradation

Hydrolysis: Hydrolysis contributes to the degradation of **Isopyrazam**, though it is generally not the most dominant pathway. A minimum half-life of 16.7 days has been reported under laboratory conditions[9].

Photodegradation (Photolysis): Photodegradation is a major pathway for the dissipation of **Isopyrazam** in water. The process is significantly influenced by the presence of sunlight (UV irradiation) and water composition.

Table 3: Photolysis Half-Lives ($t_{1/2}$) of **Isopyrazam** in Water

Condition	Medium	Half-life	Reference
Simulated Sunlight	Purified Water	195 hours	[9][12][13]
UV Irradiation	Purified Water	30 minutes	[9][12][13]
Simulated Sunlight + NO_3^-	Purified Water	46 - 88 hours	[9][12][13]
Simulated Sunlight + Fe^{3+}	Purified Water	28 - 51 hours	[9][12][13]
Simulated Sunlight + Riboflavin	Purified Water	13 - 18 hours	[9][12][13]
UV Irradiation	Acidic Solution (pH 4)	~90 minutes ($k=0.011 \text{ min}^{-1}$)	[9][12][13]
UV Irradiation	Neutral Solution (pH 7)	~29 minutes ($k=0.024 \text{ min}^{-1}$)	[9][12][13]
UV Irradiation	Alkaline Solution (pH 9)	~31 minutes ($k=0.022 \text{ min}^{-1}$)	[9][12][13]

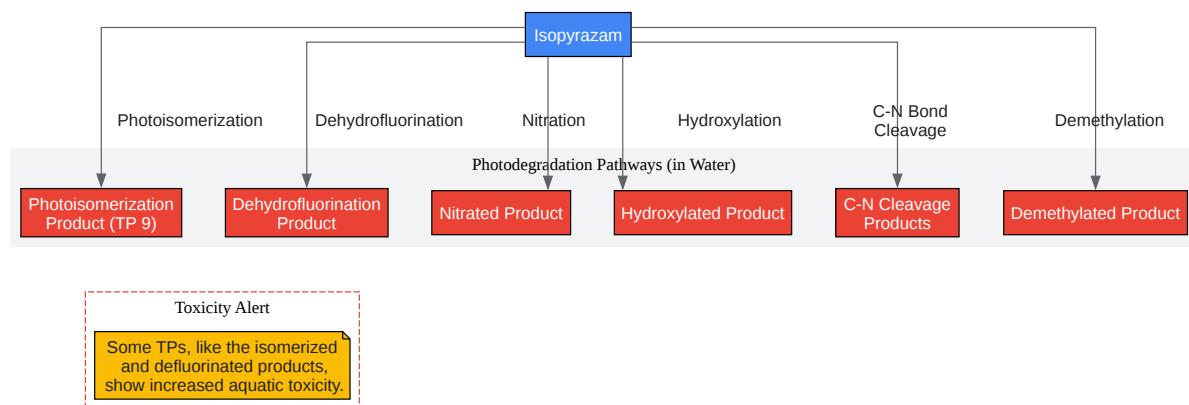
Biotic Degradation in Aquatic Systems

In contrast to soil, the microbial degradation of **Isopyrazam** in dark water-sediment systems is very slow, with half-lives estimated to be greater than one year[14]. This suggests that direct metabolism by sediment or water-column microorganisms is not a significant loss mechanism. However, degradation rates are accelerated by at least an order of magnitude in the presence of aquatic macrophytes, microalgae, and periphyton, indicating that metabolism by aquatic plants and algae plays an important role in its natural attenuation in complex ecosystems[14].

Aquatic Metabolism and Degradation Pathways

Photodegradation in water proceeds through multiple reaction pathways, leading to the formation of at least nine transformation products (TPs)[9][12]. Key photolytic pathways include the cleavage of C-N bonds, hydroxylation, nitration, demethylation, dehydrofluorination, and photoisomerization[9][12][13].

Critically, some of these photolytic transformation products exhibit higher toxicity to aquatic organisms than the parent **Isopyrazam** molecule. For instance, the defluorinated product (TP 4) and an isomerized product (TP 9) were found to be approximately twice as toxic[9][12][13].



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*Primary photodegradation pathways of **Isopyrazam** in water.*

Experimental Protocols

Detailed and standardized methodologies are essential for studying the environmental fate of fungicides like **Isopyrazam**. The following sections outline typical protocols for key experiments.

Aerobic Soil Degradation Study (OECD 307)

This experiment aims to determine the rate of aerobic degradation of **Isopyrazam** in soil and identify its transformation products.

Methodology:

- **Soil Collection and Preparation:** Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., 2 mm) and adjust moisture to 40-60% of maximum water holding capacity.
- **Pre-incubation:** Acclimate the soil by incubating it in the dark at a constant temperature (e.g., 20°C) for one to two weeks to stabilize microbial activity.
- **Application:** Treat the soil with a solution of **Isopyrazam** (often ^{14}C -radiolabeled for tracking) at a concentration relevant to field application rates. Prepare parallel sterile control samples (e.g., by autoclaving) to distinguish biotic from abiotic degradation.
- **Incubation:** Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system to trap CO_2 and other volatile products.
- **Sampling:** Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
- **Extraction:** Extract **Isopyrazam** and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile/water).
- **Analysis:** Analyze the extracts using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the parent compound and identify/quantify metabolites. Analyze trapped volatiles for mineralization ($^{14}\text{CO}_2$).
- **Data Analysis:** Calculate the degradation rate and $\text{DT}_{50}/\text{DT}_{90}$ values by fitting the data to an appropriate kinetic model (e.g., single first-order).

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Adsorption-Desorption Batch Equilibrium Study (OECD 106)

This protocol is used to determine the sorption of **Isopyrazam** to soil, providing insight into its potential for leaching.

Methodology:

- Soil Preparation: Use air-dried, sieved (2 mm) soil from various sources to test a range of properties.
- Solution Preparation: Prepare a series of **Isopyrazam** solutions of known concentrations in a 0.01 M CaCl_2 background electrolyte solution.
- Adsorption Phase: Add a known mass of soil (e.g., 1.0 g) to centrifuge tubes. Add a specific volume (e.g., 10 mL) of each **Isopyrazam** solution. Shake the tubes at a constant temperature (e.g., 20°C) in the dark for a predetermined equilibrium time (e.g., 24 hours).
- Separation: Centrifuge the tubes to separate the soil from the solution.
- Analysis (Adsorption): Analyze the supernatant to determine the equilibrium concentration (C_e) of **Isopyrazam**. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Desorption Phase: Decant the supernatant and add an equal volume of fresh 0.01 M CaCl_2 solution (without **Isopyrazam**) to the soil pellet. Shake again for the same equilibrium period.
- Analysis (Desorption): Centrifuge and analyze the supernatant to determine the amount of **Isopyrazam** desorbed.
- Data Analysis: Calculate the adsorption (K_d , K_{oc}) and desorption coefficients using the Freundlich or Langmuir isotherms.



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Conclusion

The environmental fate of **Isopyrazam** is complex and compartment-dependent. In soil, it is characterized by high persistence, with microbial degradation serving as the ultimate, albeit slow, dissipation pathway. Key transformations in soil include hydroxylation and epoxidation. In aquatic environments, **Isopyrazam** is relatively stable to microbial degradation and hydrolysis but is susceptible to rapid photodegradation under sunlight. This process leads to numerous transformation products, some of which may pose a greater toxicological risk to aquatic organisms than the parent compound. A comprehensive risk assessment must, therefore, consider not only the persistence of **Isopyrazam** itself but also the formation and fate of its degradation products in both soil and water.

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